molecular formula C6H10ClF2NO2 B3039838 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride CAS No. 1356339-09-7

5,5-Difluoropiperidine-3-carboxylic acid hydrochloride

Cat. No.: B3039838
CAS No.: 1356339-09-7
M. Wt: 201.60
InChI Key: WQEYYDYDFFXKSD-UHFFFAOYSA-N
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Description

5,5-Difluoropiperidine-3-carboxylic acid hydrochloride is a fluorinated building block of high interest in medicinal chemistry and drug discovery, particularly for the development of novel peptide-based radiopharmaceuticals and Positron Emission Tomography (PET) tracers. The incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity. The hydrochloride salt form enhances solubility, making this compound particularly suitable for direct injection formulations in preclinical development. Its primary application lies in serving as a key synthon for the synthesis of more complex molecules, where the carboxylic acid moiety allows for conjugation to peptides or other biological vectors, and the difluoropiperidine core contributes to improved pharmacokinetic properties. This makes it a valuable tool for researching new molecular imaging agents and targeted therapies. Specific research applications include its use as a precursor for receptor-targeting imaging agents and matrix metalloproteinase inhibitors. Its stability in physiological pH ranges confirms its compatibility for in vivo imaging studies. Technical support for radiosynthesis protocol optimization, including for GMP-compliant production, is available. The compound is offered at a purity of >95%, ensuring consistency and reliability for sensitive research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. CAS Number: 1255666-96-6 (based on current supplier data)

Properties

IUPAC Name

5,5-difluoropiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-4(5(10)11)2-9-3-6;/h4,9H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEYYDYDFFXKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The process may also involve the use of solvents like dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

DFPCA HCl has numerous applications across various scientific disciplines:

Medicinal Chemistry

  • Pharmaceutical Development : DFPCA HCl serves as a crucial building block in synthesizing pharmaceutical compounds. Its structure enhances the biological activity and selectivity of drug candidates. For instance, it has been utilized to improve the potency of receptor agonists, significantly reducing effective concentration values (EC50) from 162 nM to 6.5 nM in specific studies.
  • Antiviral and Anticancer Research : Preliminary studies suggest that derivatives of DFPCA exhibit antiviral properties against influenza viruses and potential anticancer activity by inducing apoptosis in cancer cells.

Biological Research

  • Enzyme Inhibition Studies : The compound is under investigation for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
  • Neuropharmacology : Given its structural characteristics, DFPCA HCl may influence neurotransmitter systems, suggesting potential use in treating anxiety or depression.

Agrochemicals

  • Pesticide Development : The compound's properties make it suitable for developing agrochemicals that require enhanced efficacy and selectivity towards target pests while minimizing environmental impact.

Case Studies and Experimental Data

Several notable studies highlight the efficacy and potential applications of DFPCA HCl:

Study FocusFindingsReference
Antiviral ActivityDFPCA derivatives showed significant inhibition of influenza virus replication at low concentrations.
Anticancer PotentialInduction of apoptosis in cancer cell lines was observed with certain DFPCA derivatives.
Neuropharmacological EffectsPotential anxiolytic effects were noted in preliminary animal studies.

Toxicity and Safety Profile

Toxicity assessments indicate that DFPCA HCl possesses a favorable safety profile, showing no acute toxicity at high doses in animal models. This characteristic is vital for its consideration as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Isomers: Positional Fluorine Variants

3,3-Difluoropiperidine Hydrochloride

  • Structure : Fluorines at the 3rd position instead of 5th.
  • Impact : The 3,3-difluoro substitution induces distinct conformational strain and electronic effects compared to the 5,5 isomer. This alters hydrogen-bonding capacity and steric interactions in biological targets.
  • Applications : Used in kinase inhibitors but less commonly in carboxylic acid derivatives .

Table 1 : Positional Isomer Comparison

Compound Fluorine Positions Key Functional Group Molecular Weight (g/mol)
5,5-Difluoropiperidine-3-carboxylic acid HCl 5,5 Carboxylic acid ~229.6 (free acid + HCl)
3,3-Difluoropiperidine HCl 3,3 None ~158.0

Substituent Variants: Non-Fluorinated and Ester Derivatives

3-Piperidinecarboxylic Acid

  • Structure : Lacks fluorine atoms.
  • Impact : Reduced electronegativity and lipophilicity compared to the difluorinated analog. Lower metabolic stability due to absence of fluorine’s electron-withdrawing effects .

Methyl 5-Methylpiperidine-3-carboxylate Hydrochloride

  • Structure : Methyl ester at the 3rd position and methyl group at the 5th position.
  • Impact : Esterification masks the carboxylic acid, altering solubility and reactivity. The methyl group introduces steric hindrance, reducing binding affinity in some enzyme assays .

Table 2 : Functional Group and Substituent Effects

Compound Substituents Solubility (Water) Reactivity (vs. Carboxylic Acid)
5,5-Difluoropiperidine-3-carboxylic acid HCl -COOH, -F₂ High (HCl salt) High (acidic)
Methyl 5-methylpiperidine-3-carboxylate HCl -COOCH₃, -CH₃ Moderate Low (ester hydrolysis required)

Protected Derivatives: Boc and tert-Butyl Esters

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic Acid

  • Structure : Boc-protected amine and free carboxylic acid.
  • Role : Used as a synthetic intermediate to prevent unwanted side reactions during peptide coupling. The Boc group is acid-labile, enabling selective deprotection .

Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride

  • Structure : Dual ester groups at 3rd and 5th positions.
  • Applications : Serves as a precursor for bifunctional ligands but requires hydrolysis to activate the carboxylic acid .

Heterocyclic Analogs: Pyridine Derivatives

2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid

  • Structure : Aromatic pyridine ring with Cl and F substituents.
  • Comparison : The aromatic system confers planarity and rigidity, contrasting with the saturated piperidine’s flexibility. Higher acidity (pKa ~2.5) due to aromatic electron withdrawal vs. piperidine’s pKa ~4.5 .

Research Implications and Gaps

Comparative studies with esters (e.g., methyl derivatives) highlight the importance of free carboxylic acids for target engagement . Further research is needed to elucidate its pharmacokinetic profile and toxicity.

Biological Activity

5,5-Difluoropiperidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article discusses its biological activity based on various studies, highlighting its mechanisms, efficacy, and pharmacokinetic properties.

Chemical Structure and Properties

The chemical formula for this compound is C6H10ClF2NO2\text{C}_6\text{H}_{10}\text{ClF}_2\text{NO}_2. Its structure includes a piperidine ring with two fluorine atoms at the 5-position and a carboxylic acid group at the 3-position, which may contribute to its biological activity by modulating interactions with biological targets.

Research indicates that 5,5-difluoropiperidine derivatives can inhibit oxidative phosphorylation (OXPHOS), an essential metabolic pathway in cancer cells. This inhibition leads to decreased ATP production and altered cellular metabolism, making it a promising candidate for targeting specific cancer types. For instance, studies have shown that compounds with similar structures exhibit significant cytotoxicity against pancreatic cancer cell lines (MIA PaCa-2 and BxPC-3) with IC50 values in the low nanomolar range .

In Vitro Studies

A study focusing on the compound's derivatives demonstrated their potency in inhibiting cell proliferation. The introduction of difluoropiperidine into various scaffolds resulted in compounds with improved inhibition profiles. For example:

CompoundCell LineIC50 (μM)
16MIA PaCa-20.016
16BxPC-30.12
23MIA PaCa-2<0.01
27BxPC-3<0.1

These results suggest that modifications to the piperidine structure can enhance anticancer activity significantly .

In Vivo Studies

Pharmacokinetic studies have been conducted on related compounds to assess their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, compound 23 exhibited a half-life of approximately 1.42 hours and an oral bioavailability of 11.3% in mouse models . Such data are crucial for understanding how effectively these compounds can be utilized in therapeutic settings.

Case Studies

Several case studies have highlighted the effectiveness of similar piperidine derivatives in preclinical models:

  • Study on Pancreatic Cancer :
    • Objective : Evaluate the cytotoxic effects of difluoropiperidine derivatives.
    • Findings : The most potent derivative showed an IC50 of 0.016 μM against MIA PaCa-2 cells, indicating strong potential for further development as an anticancer agent .
  • Metabolic Stability Assessment :
    • Objective : Investigate the metabolic stability of various derivatives.
    • Results : Compounds demonstrated varying half-lives in liver microsomes, with some exhibiting stability greater than 60 minutes while retaining potent inhibition against cancer cell growth .

Q & A

Q. What are the optimal synthetic routes for 5,5-difluoropiperidine-3-carboxylic acid hydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction optimization can employ factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to identify ideal conditions . Purification may utilize membrane-based separation technologies (e.g., nanofiltration) or recrystallization in polar aprotic solvents to achieve >98% purity .
  • Example Table: Factorial Design Parameters
VariableRange TestedOptimal Condition
Temperature (°C)0–5025
SolventDMF, THF, AcetonitrileDMF
Fluorinating AgentDAST, Deoxo-FluorDAST

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of 19F^{19}\text{F} and 1H^{1}\text{H} NMR to resolve fluorine-proton coupling, alongside high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography can elucidate stereochemistry, while HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Replicate experiments using standardized solvent systems (e.g., USP/Ph.Eur. grades) with controlled humidity. Employ dynamic light scattering (DLS) to detect aggregation. Cross-validate results with computational solubility parameters (Hansen solubility sphere) and molecular dynamics simulations .

Q. What computational strategies are suitable for studying the compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to enzymes like prolyl oligopeptidase. Validate with density functional theory (DFT) calculations for electrostatic potential mapping. Correlate findings with in vitro inhibition assays (IC50_{50} determination) .

Q. How can researchers design in vivo studies to assess neuropharmacological activity while minimizing off-target effects?

  • Methodological Answer : Employ a pre-test/post-test design with dose-response evaluation in rodent models. Use radiolabeled 18F^{18}\text{F}-analogs for PET imaging to track biodistribution. Pair with metabolomics (LC-MS/MS) to identify major metabolites and assess blood-brain barrier penetration .

Q. What methodologies address discrepancies in reported reaction yields during scale-up?

  • Methodological Answer : Apply process simulation tools (Aspen Plus) to model heat/mass transfer limitations. Conduct sensitivity analysis on critical parameters (mixing efficiency, catalyst loading). Use response surface methodology (RSM) to optimize multi-variable interactions during pilot-scale synthesis .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments using identical protocols and reagent sources.
  • Step 2 : Apply multivariate statistical analysis (ANOVA, PCA) to isolate variables (e.g., trace moisture in solvents).
  • Step 3 : Cross-reference with theoretical frameworks (e.g., reaction kinetics models) to identify mechanistic outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Difluoropiperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
5,5-Difluoropiperidine-3-carboxylic acid hydrochloride

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